molecular formula C21H27NO3 B4033657 N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide

N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide

Cat. No.: B4033657
M. Wt: 341.4 g/mol
InChI Key: YSUCHCHXVZIELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide is an organic compound characterized by its unique structure, which includes a benzamide core substituted with butan-2-yl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the alkylation of 4-(butan-2-yl)phenyl with an appropriate alkylating agent under basic conditions to form the intermediate.

    Coupling Reaction: The intermediate is then coupled with 2,3-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of industrial-grade reagents and solvents, along with optimized reaction conditions, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitrating agents in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide: shares structural similarities with other benzamide derivatives such as:

Uniqueness

  • The presence of both butan-2-yl and dimethoxy groups in this compound imparts unique chemical and biological properties, distinguishing it from other benzamide derivatives. These structural features may enhance its reactivity and potential applications in various fields.

Properties

IUPAC Name

N-[1-(4-butan-2-ylphenyl)ethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-6-14(2)16-10-12-17(13-11-16)15(3)22-21(23)18-8-7-9-19(24-4)20(18)25-5/h7-15H,6H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUCHCHXVZIELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.